molecular formula C12H28AuClP+ B13147105 Chlorotri-T-butylphosphinegold(I)

Chlorotri-T-butylphosphinegold(I)

Cat. No.: B13147105
M. Wt: 435.74 g/mol
InChI Key: JLXSZGSXDDQSJF-UHFFFAOYSA-N
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Description

Chlorotri-T-butylphosphinegold(I) is a chemical compound with the molecular formula C12H28AuClP. It is a gold complex that features a gold atom coordinated to a chlorine atom and a tri-tert-butylphosphine ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique properties.

Preparation Methods

Chlorotri-T-butylphosphinegold(I) can be synthesized through various methods. One common synthetic route involves the reaction of gold(I) chloride (AuCl) with tri-tert-butylphosphine (P(t-Bu)3) in an inert atmosphere. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction can be represented as follows:

AuCl+P(t-Bu)3(t-Bu3P)AuCl\text{AuCl} + \text{P(t-Bu)}_3 \rightarrow \text{(t-Bu}_3\text{P)AuCl} AuCl+P(t-Bu)3​→(t-Bu3​P)AuCl

Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and atmosphere to maintain product purity and yield.

Chemical Reactions Analysis

Chlorotri-T-butylphosphinegold(I) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, phosphines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chlorotri-T-butylphosphinegold(I) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Chlorotri-T-butylphosphinegold(I) exerts its effects involves the coordination of the gold center to various substrates. The tri-tert-butylphosphine ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The gold center can activate substrates through coordination, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Chlorotri-T-butylphosphinegold(I) can be compared with other gold complexes such as:

    Chlorotriethylphosphinegold(I): Similar structure but with triethylphosphine ligands.

    Chlorotriisopropylphosphinegold(I): Similar structure but with triisopropylphosphine ligands.

    Chlorotri-tert-butylphosphinepalladium(II): Similar structure but with palladium instead of gold.

The uniqueness of Chlorotri-T-butylphosphinegold(I) lies in its specific ligand environment and the resulting reactivity and stability, making it particularly useful in certain catalytic applications.

Properties

Molecular Formula

C12H28AuClP+

Molecular Weight

435.74 g/mol

IUPAC Name

chlorogold;tritert-butylphosphanium

InChI

InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;

InChI Key

JLXSZGSXDDQSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.Cl[Au]

Origin of Product

United States

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